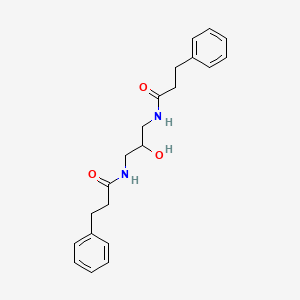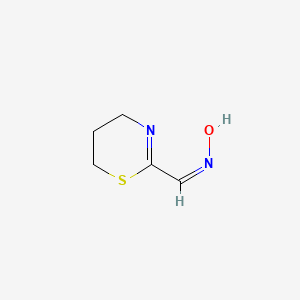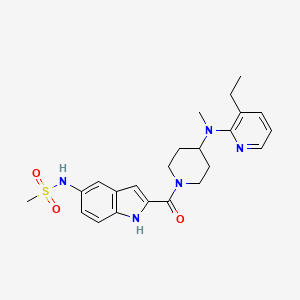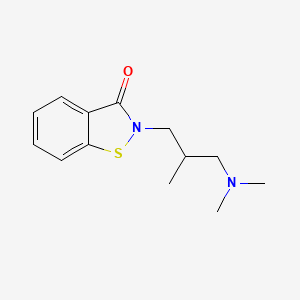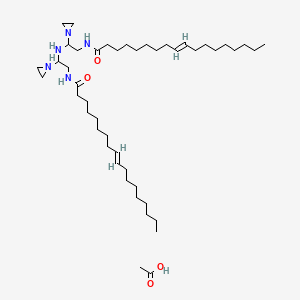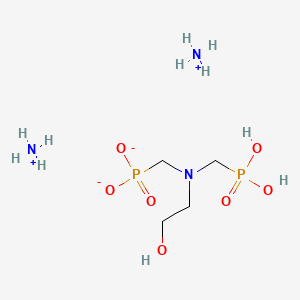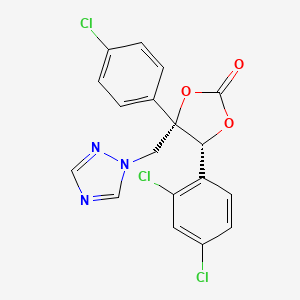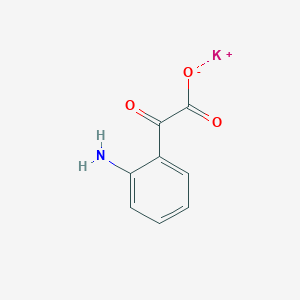
Potassium isatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium isatinate, also known as benzeneacetic acid, 2-amino-.alpha.-oxo-, potassium salt (1:1), is a chemical compound with the molecular formula C8H6NO3.K. It is a potassium salt derivative of isatin, a compound that has been widely studied for its diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium isatinate can be synthesized through the reaction of isatin with potassium hydroxide. The reaction typically involves dissolving isatin in an aqueous solution of potassium hydroxide, followed by heating the mixture to facilitate the formation of the potassium salt. The reaction can be represented as follows:
C8H5NO2+KOH→C8H6NO3.K
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade isatin and potassium hydroxide, with controlled reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to filtration and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium isatinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amino derivatives.
Substitution: The compound can participate in substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions often involve the use of other metal salts or acids.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new potassium salts or other metal salts.
Scientific Research Applications
Potassium isatinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium isatinate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting certain enzymes and modulating cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Potassium isatinate can be compared with other similar compounds, such as:
Isatin: The parent compound of this compound, known for its diverse chemical reactivity and biological activities.
Indole: A structurally related compound with significant importance in organic chemistry and pharmacology.
Oxindole: Another related compound with applications in medicinal chemistry.
Uniqueness: this compound is unique due to its potassium salt form, which imparts distinct solubility and reactivity properties compared to its parent compound, isatin. This uniqueness makes it valuable in specific chemical and biological applications .
Properties
CAS No. |
7631-35-8 |
|---|---|
Molecular Formula |
C8H6KNO3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
potassium;2-(2-aminophenyl)-2-oxoacetate |
InChI |
InChI=1S/C8H7NO3.K/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 |
InChI Key |
MPFNWMIMIZKADT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
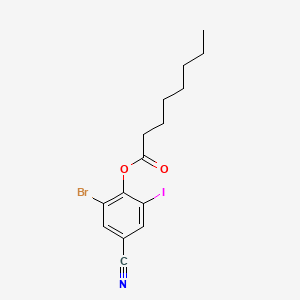
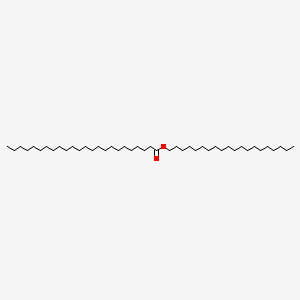
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)


